Methallyl acetate
Overview
Description
It is a colorless liquid characterized by its allyl and acetate functional groups . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methallyl acetate can be synthesized through several methods. One efficient method involves the cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids. This reaction typically uses palladium as a catalyst and is conducted under microwave heating . Another method involves the continuous preparation of 2-methylallyl alcohol, which is then esterified to form 2-methylallyl acetate .
Industrial Production Methods
Industrial production of 2-methylallyl acetate often involves the gas-phase reaction of propene with acetic acid in the presence of a palladium catalyst. This method is advantageous due to the low cost of propene and the green chemistry approach it employs .
Chemical Reactions Analysis
Types of Reactions
Methallyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols and acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen for reduction reactions, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include 2-methylallyl alcohol, 2-methylallyl chloride, and various aromatic derivatives .
Scientific Research Applications
Methallyl acetate has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds through cross-coupling reactions.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methylallyl acetate involves its interaction with various molecular targets and pathways. For example, in cross-coupling reactions, it forms a π-allyl bond with palladium, facilitating the formation of new carbon-carbon bonds . In oxidation reactions, it forms peroxyl radicals that further react to form alcohols and acids .
Comparison with Similar Compounds
Methallyl acetate can be compared with other allyl acetates, such as allyl acetate and crotyl acetate. While all these compounds share similar functional groups, 2-methylallyl acetate is unique due to its additional methyl group, which influences its reactivity and the types of reactions it undergoes . Similar compounds include:
Allyl acetate: Used in the production of allyl alcohol and other derivatives.
Crotyl acetate: Used in the synthesis of various organic compounds.
Properties
IUPAC Name |
2-methylprop-2-enyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKYUXHYUAMPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231511 | |
Record name | 2-Methylallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820-71-3 | |
Record name | Methallyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=820-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylallyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylallyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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